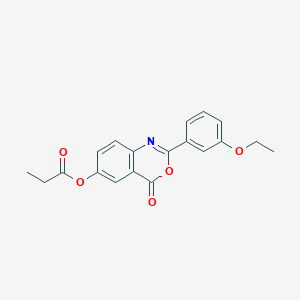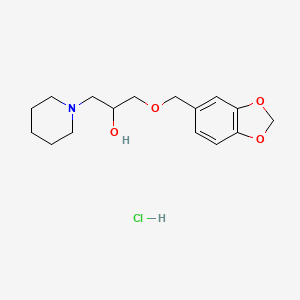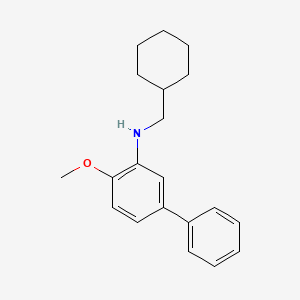![molecular formula C17H20ClN3O3 B5001713 1-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5001713.png)
1-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyrrolidinyl and piperidinecarboxamide groups, as well as the 3-chloro-4-methylphenyl group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The pyrrolidinyl and piperidine rings would likely adopt a puckered conformation due to the presence of sp3 hybridized carbon atoms. The phenyl ring would be planar due to the sp2 hybridization of its carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in condensation reactions, while the aromatic ring could undergo electrophilic aromatic substitution reactions. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-10-2-3-12(8-13(10)18)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWNFZDDSPBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001637.png)
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5001643.png)



![N-(2-methoxyethyl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-propanamine](/img/structure/B5001675.png)
![3-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5001678.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5001690.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl benzoate](/img/structure/B5001702.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5001704.png)
![N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001712.png)

![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)